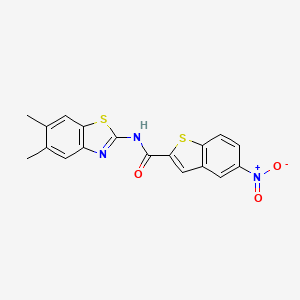

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S2/c1-9-5-13-15(6-10(9)2)26-18(19-13)20-17(22)16-8-11-7-12(21(23)24)3-4-14(11)25-16/h3-8H,1-2H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXKAEPRLYJRCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

Molecular Formula: C18H13N3O3S2

Molecular Weight: 383.44 g/mol

IUPAC Name: this compound

The compound features a benzothiazole moiety, a nitro group, and a carboxamide functional group, which contribute to its unique chemical and biological properties.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of essential enzymes or cellular processes critical for bacterial survival .

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation. The presence of the nitro group is thought to enhance its efficacy against tumor cells by promoting reactive oxygen species (ROS) generation .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. It binds to the active sites of target enzymes, preventing substrate binding and catalysis. This property is particularly relevant in drug development for conditions requiring enzyme modulation .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities attributable to specific substituents:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-chloro-N-(1,3-benzothiazol-2-yl)-5-nitrobenzamide | Lacks dimethyl substituents | Reduced activity |

| 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-benzamide | Lacks nitro group | Lower antimicrobial potential |

| 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-methylbenzamide | Contains methyl instead of nitro | Altered reactivity |

This table illustrates how the unique combination of functional groups in this compound enhances its biological activity compared to related compounds.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antimicrobial Study : A study reported that this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Anticancer Evaluation : In vitro studies revealed that this compound induced apoptosis in various cancer cell lines through ROS-mediated pathways. The findings suggest potential for development as a chemotherapeutic agent .

- Enzyme Inhibition Assay : The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated significant inhibition rates that could be beneficial in treating diseases associated with enzyme dysregulation .

Scientific Research Applications

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a synthetic compound that has gained attention for its diverse biological activities. It features a benzothiazole moiety, a nitro group, and a carboxamide functional group, which contribute to its unique chemical and biological properties.

Scientific Research Applications

This compound is a useful research compound suitable for many research applications.

- Antimicrobial Activity: This compound has demonstrated promising antimicrobial properties and exhibits significant activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of essential enzymes or cellular processes critical for bacterial survival. Some compounds exhibit antibacterial activity against Staphylococcus auerus, Escherichia coli, Bacillus subtilis, Pseudomonas .

- Anticancer Properties: Research has highlighted the compound's potential as an anticancer agent. It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation. The presence of the nitro group is thought to enhance its efficacy against tumor cells by promoting reactive oxygen species (ROS) generation.

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes. It binds to the active sites of target enzymes, preventing substrate binding and catalysis. This property is particularly relevant in drug development for conditions requiring enzyme modulation.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antimicrobial Study: A study reported that this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Anticancer Evaluation: In vitro studies revealed that this compound induced apoptosis in various cancer cell lines through ROS-mediated pathways, suggesting potential for development as a chemotherapeutic agent.

- Enzyme Inhibition Assay: The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways, with results indicating significant inhibition rates that could be beneficial in treating diseases associated with enzyme dysregulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its benzothiophene-carboxamide backbone and benzothiazole substituent. Comparisons with analogs from the evidence include:

Key Observations :

- Benzothiophene vs. Benzofuran : The target compound’s benzothiophene core (sulfur-containing) may confer greater metabolic stability compared to the oxygen-containing benzofuran analog in .

- Functional Groups : The carboxamide in the target compound enables hydrogen bonding, unlike the methyl ester in ’s compound, which may limit polar interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.